Phosphoseryl Phosphoserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

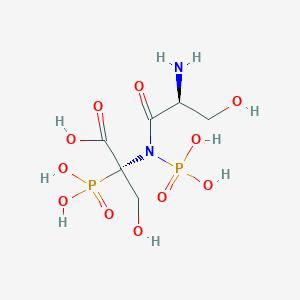

Phosphoseryl Phosphoserine is an ester of serine and phosphoric acid. It is a component of many proteins as a result of posttranslational modifications. The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . This compound plays a crucial role in cellular signaling and regulation processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphoseryl Phosphoserine can be synthesized through the phosphorylation of serine. This process involves the use of specific kinases that catalyze the transfer of a phosphate group to the hydroxyl group of serine . The synthesis of phosphopeptides, including this compound, can be achieved by either post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .

Industrial Production Methods: Industrial production of this compound often involves enzymatic hydrolysis or fermentation processes. For instance, casein phosphopeptides, which contain phosphoseryl residues, are produced during the manufacture of milk products and intestinal digestion .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphoseryl Phosphoserine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoserine derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Protein Engineering

Site-Specific Incorporation

Phosphoserine can be incorporated into proteins at specific sites using engineered tRNA synthetases. This method allows researchers to study the functional implications of phosphorylation on protein behavior. For example, a study demonstrated the successful incorporation of phosphoserine into proteins via a novel phosphoseryl-tRNA synthetase (SepRS), enabling the exploration of phosphorylation's role in signaling pathways critical to cell proliferation and apoptosis .

Technological Advancements

The development of systems that utilize SepRS for cotranslational incorporation of phosphoserine expands the genetic code from 20 to 21 amino acids. This innovation enhances the ability to design proteins with novel properties, which can be pivotal in drug discovery and therapeutic interventions .

| Application | Description |

|---|---|

| Site-Specific Incorporation | Allows targeted phosphorylation in proteins for functional studies |

| Expanded Genetic Code | Enables design of proteins with unique properties |

| Protein Engineering Techniques | Utilizes SepRS for advanced protein synthesis methodologies |

Cellular Signaling Research

Role in Signal Transduction

Phosphorylation of serine residues is crucial in cellular signaling pathways, influencing processes such as cell division and differentiation. Abnormal phosphorylation patterns are often linked to diseases, including cancer and neurodegenerative disorders . Researchers utilize phosphoserine to investigate these pathways, providing insights into the mechanisms underlying various diseases.

Case Studies

- Cancer Research : Phosphoserine has been implicated in cancer biology, where its presence or absence can alter the activity of key signaling proteins involved in tumor progression .

- Neurodegenerative Diseases : Studies have shown that hyperphosphorylation of tau protein is associated with Alzheimer's disease. Phosphoserine antibodies are being developed to detect these modifications, potentially leading to new diagnostic tools .

Therapeutic Development

Drug Discovery Applications

Phosphoserine-containing peptides are valuable in drug discovery as they allow for the identification of kinase inhibitors that target specific phosphorylation events. This specificity is crucial for developing therapies aimed at modulating protein functions in diseases like cancer .

Biotechnological Innovations

The incorporation of phosphoserine into therapeutic peptides can enhance their efficacy and stability. For instance, engineered antibodies that recognize phosphoserine modifications can be used to develop targeted therapies against cancers exhibiting abnormal phosphorylation patterns .

| Therapeutic Application | Description |

|---|---|

| Drug Discovery | Identifies specific kinase inhibitors targeting phosphorylation events |

| Targeted Therapies | Develops antibodies recognizing phosphoserine for precision medicine |

| Enhanced Therapeutic Peptides | Improves efficacy and stability through phosphoserine incorporation |

Wirkmechanismus

Phosphoseryl Phosphoserine exerts its effects through the phosphorylation of serine residues in proteins. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets of this compound include protein kinases and phosphatases, which are involved in the addition and removal of phosphate groups, respectively .

Vergleich Mit ähnlichen Verbindungen

Phosphothreonine: An ester of threonine and phosphoric acid, involved in similar phosphorylation processes.

Phosphotyrosine: An ester of tyrosine and phosphoric acid, also playing a role in protein phosphorylation.

Uniqueness: Phosphoseryl Phosphoserine is unique due to its specific role in the phosphorylation of serine residues, which is the most abundant type of phosphorylation observed in proteins . This makes it a critical component in the regulation of diverse biological processes.

Biologische Aktivität

Phosphoseryl phosphoserine (pSer) is a phosphorylated derivative of the amino acid serine, playing a significant role in various biological processes through its involvement in protein modification and signaling pathways. This article delves into the biological activity of this compound, examining its structural properties, enzymatic interactions, and implications in cellular functions.

Structural Characteristics

Phosphoserine is formed by the phosphorylation of serine, which introduces a phosphate group to the hydroxyl side chain of the amino acid. This modification is crucial for the functionality of many proteins and enzymes. The structure of this compound allows for three potential coordination sites: carboxyl, amine, and phosphate groups, which facilitate interactions with metal ions and other biomolecules in cellular environments .

Enzymatic Role and Mechanisms

1. Kinase Activity

Phosphorylation, the process by which phosphoserine is added to proteins, is primarily mediated by various kinases. These enzymes catalyze the transfer of phosphate groups from ATP to serine residues in target proteins. This modification can alter protein conformation, affecting enzyme activity, protein-protein interactions, and cellular localization .

2. Phosphatase Activity

Conversely, protein phosphatases remove phosphate groups from phosphorylated serines, playing a vital role in reversing phosphorylation effects and regulating signal transduction pathways. The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis and responding to environmental stimuli .

Biological Functions

This compound is implicated in numerous biological activities:

- Signal Transduction : It is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. For example, specific peptides containing phosphoserine have been shown to inhibit protein interactions critical for cell cycle regulation .

- Protein Synthesis : The incorporation of phosphoserine into proteins during translation has been facilitated by engineered tRNA synthetases. This allows for site-specific modifications that can enhance or alter protein function .

- Role in Fertility : Research has demonstrated that protamines in sperm contain phosphorylated serines, which are essential for DNA packaging during spermatogenesis. Studies have shown that these modifications are conserved across species and play a role in sperm functionality .

Case Study 1: Phosphorylation in Sperm Protamines

In a study analyzing protamines from various species' spermatozoa, it was found that phosphorylated serines were predominantly located at specific positions within the protamine structure. This phosphorylation was critical for DNA binding and stability during fertilization processes .

Case Study 2: Enzymatic Activity of Phosphoseryl-tRNA Synthetase

Research on Methanosarcina mazei showed that the enzyme responsible for incorporating phosphoserine into tRNA displayed significant catalytic efficiency (k_cat values) when activating phosphoserine compared to other amino acids. This highlights the importance of phosphoseryl-tRNA synthetase in synthesizing proteins with post-translational modifications .

Research Findings

Recent studies have focused on understanding the dynamics of phosphoserine incorporation into proteins and its implications for therapeutic applications:

- Therapeutic Potential : Phosphoserine-modified peptides have been explored as potential inhibitors in cancer therapy by disrupting critical protein interactions necessary for tumor progression .

- Biotechnological Applications : The ability to incorporate phosphoserine into recombinant proteins offers new avenues for studying phosphorylation's effects on protein function and stability, providing insights into disease mechanisms and drug development .

Eigenschaften

CAS-Nummer |

1492-21-3 |

|---|---|

Molekularformel |

C6H14N2O11P2 |

Molekulargewicht |

352.13 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid |

InChI |

InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1 |

InChI-Schlüssel |

PNAYBQVLHUSEEO-IMJSIDKUSA-N |

SMILES |

C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O |

Isomerische SMILES |

C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

Synonyme |

O-Phosphono-L-seryl-O-phosphono-L-serine; N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester); N-L-Seryl-L-serine Bis(dihydrogen phosphate); PN: WO2010142041 SEQID: 15 claimed protein; 21: PN: WO03093314 PAGE: 45 claimed protein; Phosphoser |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.